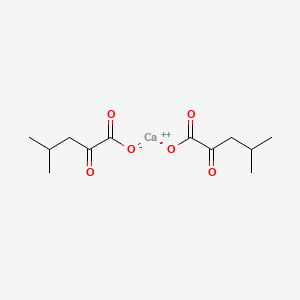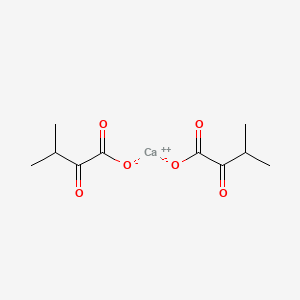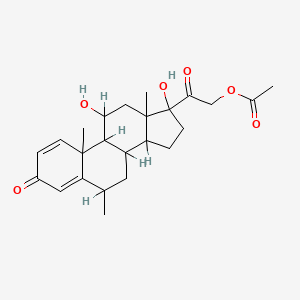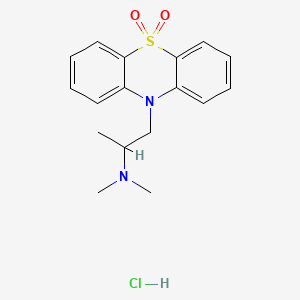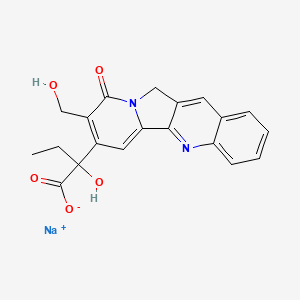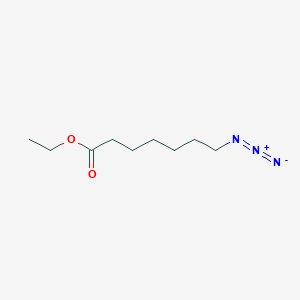
Lemofloxacin
Descripción general
Descripción
Lemofloxacin is a useful research compound. Its molecular formula is C17H21F2N3O3 and its molecular weight is 353.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lemofloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lemofloxacin including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties and Efficacy
In Vitro Activity Against Respiratory Pathogens : Lemofloxacin, under the name Lefamulin (LEF), has been studied for its in vitro activity against various bacterial pathogens, particularly those causing community-acquired bacterial pneumonia (CABP). It has shown potent activity against pathogens like Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis in both the United States and Asia-Pacific regions (Paukner et al., 2018), (Paukner et al., 2018).
Efficacy in Treatment of Pneumonia : A clinical trial known as the LEAP 1 trial evaluated the efficacy and safety of intravenous-to-oral Lemofloxacin for treating community-acquired bacterial pneumonia. It demonstrated noninferiority to moxifloxacin, suggesting its effectiveness in treating CABP (File et al., 2019).
Pharmacokinetics and Safety
- Pharmacokinetics in Renal Impairment : Lemofloxacin's pharmacokinetics and safety were assessed in subjects with varying levels of renal function. The study indicated that no dosage adjustment is required for Lemofloxacin in patients with severe renal impairment, and it can be administered without regard to hemodialysis timing (Wicha et al., 2019).
Other Applications and Effects
Combination Therapy in Rheumatoid Arthritis : Lemofloxacin (as Leflunomide) combined with ligustrazine showed increased therapeutic outcomes and reduced adverse drug reactions in the treatment of rheumatoid arthritis, demonstrating potential as a combination therapy for this condition (Wang et al., 2019).
Photogenotoxicity Assessment : Studies have investigated the photogenotoxicity of fluoroquinolones like Lemofloxacin, using methods like comet assay and photodynamic DNA strand breaking activity, to understand its impact on DNA damage under UVA irradiation (Zhang et al., 2004).
Propiedades
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGAZHWDQGGMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Methoxyphenyl)methyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7819033.png)

